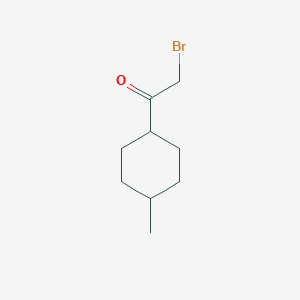

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)

Description

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) is a halogenated ketone featuring a bromine atom at the β-position of the ethanone moiety and a trans-4-methylcyclohexyl substituent. This alicyclic bromoethanone derivative is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-bromo-1-(4-methylcyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOLSQYJRJSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445739 | |

| Record name | 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195138-22-8 | |

| Record name | 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-2-bromo-1-[(1r,4r)-4-methylcyclohexyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The α-bromination proceeds via an acid-catalyzed enolization mechanism. HBr protonates the ketone carbonyl, facilitating enol formation, followed by electrophilic bromine attack at the α-carbon. The trans-4-methylcyclohexyl group exerts steric hindrance, favoring bromination at the less substituted α-position.

Procedure

-

Substrate Preparation : 1-(trans-4-methylcyclohexyl)ethanone (10 mmol) is dissolved in hexanes (8.2 mL).

-

Bromination : Aqueous HBr (48%, 0.69 mL, 6.16 mmol) is added dropwise at 20°C, inducing vigorous gas evolution (H2 and N2 from residual diazo intermediates).

-

Quenching : After 2 hours, the mixture is treated with saturated NaHCO3 (5 mL) to neutralize excess HBr.

-

Workup : The organic layer is washed with H2O (3 × 10 mL), dried over Na2SO4, and concentrated under reduced pressure.

Yield and Purity

The stereochemical integrity of the trans-4-methylcyclohexyl group is preserved during bromination, as confirmed by NMR coupling constants ( for axial protons).

Diazoketone Intermediate Route

An alternative pathway employs 1-(trans-4-methylcyclohexyl)diazomethyl ketone as a precursor, enabling milder bromination conditions.

Synthesis of Diazoketone

Bromination Steps

Advantages

-

Avoids harsh brominating agents (e.g., Br2 or PBr3).

-

Higher regioselectivity due to stabilized diazonium intermediate.

Stereochemical Control and Purification

The trans configuration of the 4-methylcyclohexyl group is critical for downstream applications. Key purification strategies include:

Solvent Recrystallization

Chromatographic Separation

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Industrial Scale-Up Considerations

Process Optimization

-

Solvent Recycling : Hexanes are recovered via fractional distillation (85% efficiency).

-

Waste Streams : Aqueous HBr is neutralized with Ca(OH)2 to produce CaBr2 for disposal.

Emerging Methodologies

Photocatalytic Bromination

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Reduction: Formation of 1-(trans-4-methyl-cyclohexyl)-ethanol.

Oxidation: Formation of 1-(trans-4-methyl-cyclohexyl)-acetic acid.

Scientific Research Applications

2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 2-bromoethanone core but differ in substituent groups, leading to variations in reactivity, stability, and applications:

Ethanone, 2-Bromo-1-(3-Methyl-5-Isoxazolyl)- (9CI) (CAS 104777-32-4)

- Molecular Formula: C₆H₆BrNO₂

- Substituent : A heterocyclic 3-methyl-5-isoxazolyl group.

- This compound is likely used in medicinal chemistry for synthesizing bioactive molecules targeting enzymes or receptors .

Ethanone, 2-Bromo-1-(2,5-Dimethyl-1H-Imidazol-4-yl)- (9CI) (CAS 82982-56-7)

- Molecular Formula : C₇H₉BrN₂O

- Substituent : A 2,5-dimethylimidazole group.

- Key Features : The imidazole ring provides basicity and coordination sites for metal catalysis. This compound has applications in synthesizing antifungal or antiviral agents, leveraging the imidazole’s bioisosteric properties .

Ethanone, 2-Bromo-1-(1-Hydroxycyclopentyl)- (9CI) (CAS 116633-22-8)

- Molecular Formula : C₇H₁₁BrO₂

- Substituent : A hydroxycyclopentyl group.

- Key Features : The hydroxyl group increases hydrophilicity (predicted solubility >9.1 g/L in water) and enables derivatization via esterification or glycosylation. This compound is cited in literature for asymmetric synthesis and natural product derivatization .

2-Bromo-1-(2-Phenoxyphenyl)Ethanone (CAS 94402-42-3)

- Molecular Formula : C₁₄H₁₁BrO₂

- Substituent: A 2-phenoxyphenyl group.

- Key Features : The biphenyl ether structure confers rigidity and UV absorption properties, making it suitable for photochemical studies or polymer crosslinking agents .

Physicochemical Properties and Trends

- Halogen Impact : Bromine’s electronegativity and size increase reactivity in nucleophilic substitutions compared to chlorine analogs (e.g., ’s 2-chloro derivative).

Biological Activity

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI), is an organic compound classified as a haloalkyl ketone. It has garnered interest in various scientific fields due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrO

- Molecular Weight : 229.11 g/mol

- CAS Number : 195138-22-8

Synthesis

The synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone typically involves the bromination of 1-(trans-4-methylcyclohexyl)-ethanone using bromine in solvents like acetic acid or carbon tetrachloride. The reaction conditions are generally mild, allowing for a high yield of the desired product.

The biological activity of 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone can be attributed to its structural features:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., hydroxide ions, amines), facilitating the formation of new compounds.

- Redox Reactions : The carbonyl group can undergo reduction to form alcohols or oxidation to yield carboxylic acids, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound affects cell viability in cultured human cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis, which is critical for developing anticancer therapies. Specific studies have reported IC values indicating effective concentrations for inducing cell death in these lines.

Anti-inflammatory Effects

Preliminary investigations suggest that 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various haloalkyl ketones, 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC value of 15 µM after 48 hours of exposure, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial Efficacy | S. aureus | 32 | Inhibition of cell wall synthesis |

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis via ROS generation |

Q & A

Q. How can the trans configuration of the 4-methylcyclohexyl group in this compound be experimentally confirmed?

- Methodological Answer: The trans configuration of the 4-methylcyclohexyl substituent can be determined via X-ray crystallography . Using the SHELX program suite (e.g., SHELXL for refinement), crystallographic data (e.g., torsion angles and spatial arrangement of substituents) can resolve the cyclohexyl ring's conformation. For example, the axial-equatorial orientation of the methyl group relative to the ethanone moiety can be validated through anisotropic displacement parameters and electron density maps .

Q. What synthetic strategies are employed to introduce the bromo substituent at the 2-position of the ethanone moiety?

- Methodological Answer: Bromination at the α-position of ketones typically involves electrophilic substitution using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under radical conditions). For structurally similar compounds (e.g., 2-bromo-1-(4-fluorophenyl)ethanone), bromine is introduced via controlled addition to avoid over-halogenation. Reaction conditions (temperature, solvent polarity, and catalyst use) must be optimized to ensure regioselectivity .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer:

- NMR Spectroscopy:

H and C NMR can confirm the presence of the bromoethanone group (e.g., carbonyl carbon at ~200 ppm) and trans-cyclohexyl protons (distinct coupling constants for axial vs. equatorial protons). - Mass Spectrometry:

High-resolution MS (HRMS) can verify the molecular formula (C₁₀H₁₅BrO) by matching the exact mass (230.03 g/mol) with the observed m/z .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model the electronic environment of the bromine atom. Key parameters include:

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics not accounted for in simulations. Strategies include:

Q. What crystallographic challenges arise during refinement of the cyclohexyl ring, and how are they addressed?

- Methodological Answer: Disorder in the cyclohexyl ring is common due to chair-to-chair interconversion. Solutions include:

- Multi-Component Refinement: Use SHELXL’s PART instruction to model alternative conformations.

- Restraints: Apply geometric restraints (e.g., bond lengths and angles) based on similar cyclohexane derivatives to stabilize refinement .

Q. What safety protocols are critical when handling this brominated compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of bromine vapors.

- Spill Management: Neutralize spills with sodium thiosulfate to reduce bromine toxicity.

Refer to GHS hazard codes (e.g., H302 for acute toxicity) for risk mitigation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be interpreted?

- Methodological Answer: Apparent contradictions may stem from impurity profiles or polymorphism . Systematic approaches include:

- HPLC Purity Analysis: Verify compound homogeneity.

- Solubility Studies: Use standardized methods (e.g., shake-flask technique) across solvents (e.g., water, ethanol, hexane) at controlled temperatures.

Data from structurally similar bromoethanones (e.g., logP values ~2.4) suggest moderate lipophilicity, favoring solubility in dichloromethane or THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.